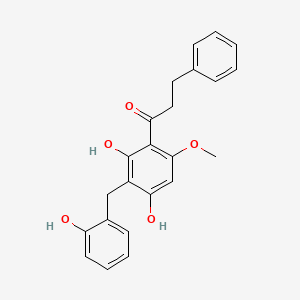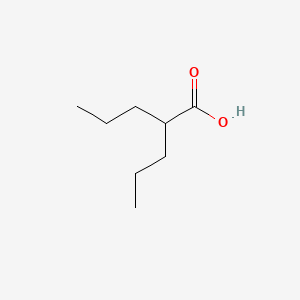
Sophoraflavanon G
Übersicht
Beschreibung
Sophoraflavanone G is a flavonoid compound isolated from the roots of Sophora flavescens, a plant commonly used in traditional Chinese medicine. This compound is known for its diverse biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties . It is a volatile phytoncide released by members of the Sophora genus to protect against harmful protozoa, bacteria, and fungi .
Wissenschaftliche Forschungsanwendungen
Sophoraflavanon G hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Modellverbindung für die Untersuchung der Flavonoidchemie und -synthese verwendet.
5. Wirkmechanismus
This compound entfaltet seine Wirkungen über verschiedene molekulare Ziele und Signalwege:
Wirkmechanismus
Sophoraflavanone G, also known as Vexibinol, is a flavonoid compound derived from the Sophora genus . It has been recognized for its anti-inflammatory and anti-tumor properties .
Target of Action
Sophoraflavanone G primarily targets Cyclooxygenase-1 (COX-1) , Cyclooxygenase-2 (COX-2) , and 5-Lipoxygenase (5-LOX) . These enzymes play a crucial role in the inflammatory response by producing prostaglandins and leukotrienes, which are lipid compounds involved in inflammation and immune responses .
Mode of Action
Sophoraflavanone G interacts with its targets by inhibiting their activity . By suppressing COX-1, COX-2, and 5-LOX, it reduces the production of inflammatory mediators such as prostaglandins and leukotrienes . This leads to a decrease in inflammation and a potential reduction in tumor growth .
Biochemical Pathways
Sophoraflavanone G affects several biochemical pathways. It inhibits the MAPK/NF-κB signaling pathway , which plays a key role in the inflammatory response and is involved in the regulation of cell differentiation and apoptosis . By inhibiting this pathway, Sophoraflavanone G can reduce inflammation and potentially inhibit tumor growth .
Pharmacokinetics
In silico studies suggest that it has good skin permeability and indications for gastrointestinal absorption . These properties could influence its bioavailability and effectiveness when administered orally or topically .
Result of Action
The action of Sophoraflavanone G leads to several molecular and cellular effects. It has been shown to reduce airway hyper-responsiveness, eosinophil infiltration, goblet cell hyperplasia, and airway inflammation in asthmatic mice . It also promotes apoptosis in human breast cancer cells and leukemia cells .
Biochemische Analyse
Biochemical Properties
Sophoraflavanone G interacts with several enzymes and proteins. It has been found to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain . It also inhibits the growth of antibiotic-resistant bacteria and may enhance the effect of currently used antibiotics . Furthermore, Sophoraflavanone G has been shown to inhibit the EGFR-PI3K-AKT signaling pathway, which plays a crucial role in cell survival and proliferation .
Cellular Effects
Sophoraflavanone G has significant effects on various types of cells and cellular processes. It promotes apoptosis in human breast cancer cells and leukemia cells . It also reduces the inflammatory response in lipopolysaccharide-stimulated macrophages . In addition, Sophoraflavanone G has been found to impact the growth of antibiotic-resistant bacteria .
Molecular Mechanism
Sophoraflavanone G exerts its effects at the molecular level through several mechanisms. It inhibits the EGFR-PI3K-AKT signaling pathway, which is involved in cell survival and proliferation . It also down-regulates COX-2, reducing the production of prostaglandin E2, a lipid compound involved in inflammation .
Temporal Effects in Laboratory Settings
Sophoraflavanone G has shown stable effects over time in laboratory settings. It consistently inhibits COX-2 induction in lipopolysaccharide-treated RAW cells at concentrations ranging from 1-50 µM . It also consistently reduces the inflammatory response in lipopolysaccharide-stimulated macrophages .
Dosage Effects in Animal Models
In animal models, the effects of Sophoraflavanone G vary with different dosages. It has shown in vivo anti-inflammatory activity against mouse croton oil-induced ear edema and rat carrageenan paw edema via oral (2-250 mg/kg) or topical administration (10-250 µg/ear) .
Metabolic Pathways
Sophoraflavanone G is involved in several metabolic pathways. It inhibits the EGFR-PI3K-AKT signaling pathway, which is a key pathway in cell survival and proliferation . It also down-regulates COX-2, which is involved in the production of prostaglandin E2, a lipid compound involved in inflammation .
Vorbereitungsmethoden
Synthetische Routen und Reaktionsbedingungen: Sophoraflavanon G kann durch verschiedene chemische Reaktionen synthetisiert werden, die Flavonoidvorläufer beinhalten. Eine gängige Methode beinhaltet die Kondensation von 2,4,6-Trihydroxyacetophenon mit 2,4-Dihydroxybenzaldehyd in Gegenwart einer Base, gefolgt von Cyclisierungs- und Prenylierungsreaktionen .
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound erfolgt in der Regel durch Extraktion aus den Wurzeln von Sophora flavescens. Die Wurzeln werden getrocknet, gemahlen und einer Lösungsmittelextraktion mit Ethanol oder Methanol unterzogen. Der Extrakt wird dann mittels chromatographischer Verfahren gereinigt, um this compound zu isolieren .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Sophoraflavanon G unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann zu Chinonen und anderen oxidierten Derivaten oxidiert werden.
Reduktion: Reduktionsreaktionen können es in Dihydroflavonoide umwandeln.
Substitution: Es kann Substitutionsreaktionen eingehen, insbesondere an den Hydroxylgruppen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Natriumborhydrid und Lithiumaluminiumhydrid werden oft als Reduktionsmittel verwendet.
Substitution: Reagenzien wie Essigsäureanhydrid und Benzoylchlorid werden für Acetylierungs- und Benzoylierungsreaktionen verwendet.
Hauptprodukte:
Oxidation: Chinone und andere oxidierte Flavonoidderivate.
Reduktion: Dihydroflavonoide.
Substitution: Acetylierte und benzoylierte Derivate.
Vergleich Mit ähnlichen Verbindungen
Sophoraflavanon G ist unter den Flavonoiden aufgrund seines spezifischen Prenylierungsmusters einzigartig, das seine biologische Aktivität verstärkt. Ähnliche Verbindungen umfassen:
Kurarinol: Bekannt für seine Tyrosinase-inhibitorische Aktivität, was es für kosmetische Anwendungen nützlich macht.
Sophoraflavanon I: Zeigt zytotoxische Aktivität gegen Tumorzellen.
This compound zeichnet sich durch sein breites Spektrum an biologischen Aktivitäten und potenziellen therapeutischen Anwendungen aus, was es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht.
Eigenschaften
IUPAC Name |
(2S)-2-(2,4-dihydroxyphenyl)-5,7-dihydroxy-8-[(2R)-5-methyl-2-prop-1-en-2-ylhex-4-enyl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28O6/c1-13(2)5-6-15(14(3)4)9-18-20(28)11-21(29)24-22(30)12-23(31-25(18)24)17-8-7-16(26)10-19(17)27/h5,7-8,10-11,15,23,26-29H,3,6,9,12H2,1-2,4H3/t15-,23+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRYVAQQLDYTHCL-CMJOXMDJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCC(CC1=C2C(=C(C=C1O)O)C(=O)CC(O2)C3=C(C=C(C=C3)O)O)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CC[C@H](CC1=C2C(=C(C=C1O)O)C(=O)C[C@H](O2)C3=C(C=C(C=C3)O)O)C(=C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10243345 | |
| Record name | Vexibinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10243345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
97938-30-2 | |
| Record name | Sophoraflavanone G | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=97938-30-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vexibinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097938302 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vexibinol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10243345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[(3aR,4R,5R,7R,7aS)-2-[4-cyano-3-(trifluoromethyl)phenyl]-4,7-dimethyl-1,3-dioxo-3a,5,6,7a-tetrahydro-4,7-epoxyisoindol-5-yl]ethanesulfonamide](/img/structure/B1683755.png)






